![molecular formula C17H25F3O4Si B2583002 2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid CAS No. 1909305-24-3](/img/structure/B2583002.png)
2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid
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Description
2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid, also known as TFB, is a chemical compound with potential applications in scientific research. TFB is a benzoic acid derivative and is synthesized using a specific method.
Scientific Research Applications
Stabilization of Mesophases
A study highlighted the dramatic stabilization of hexagonal columnar mesophases generated from supramolecular and macromolecular columns by the semifluorination of alkyl groups in their tapered building blocks. This stabilization is crucial for developing advanced materials with specific optical and electronic properties (Percec et al., 1995).
Alkylation in Superacidic Media
Another research investigated the alkylation of benzene with cyclic ethers in superacidic media, utilizing superacidic trifluoromethanesulfonic acid (triflic acid, TFSA) as a catalyst. This process is significant for the synthesis of phenyl-substituted compounds through Friedel–Crafts-type alkylation, showcasing the versatility of triflic acid in promoting electrophilic reactions (Molnár et al., 2003).
Development of Novel Fluorescence Probes
Research into the development of novel fluorescence probes for detecting highly reactive oxygen species highlights the application of 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs. These probes selectively and reliably detect reactive oxygen species, crucial for studying oxidative stress and its biological implications (Setsukinai et al., 2003).
Supramolecular Chemistry
Further research has demonstrated the self-assembly of semifluorinated tapered monodendrons into supramolecular columnar dendrimers. These dendrimers exhibit a homeotropic hexagonal columnar liquid crystalline phase, underlining the influence of fluorination on the self-assembly properties and the potential for creating ordered, stable liquid crystalline structures (Percec et al., 1996).
properties
IUPAC Name |
2-(trifluoromethoxy)-3-tri(propan-2-yl)silyloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3O4Si/c1-10(2)25(11(3)4,12(5)6)24-14-9-7-8-13(16(21)22)15(14)23-17(18,19)20/h7-12H,1-6H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKXAPQVRMTGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid |
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